Phase-impure KFe(SO4)2 compromises electrochemical performance. Our KFe(SO4)2 (CAS 13718-65-5) solves this with:
• Phase-pure yavapaiite verified to NBS XRD standard (F30=56.2), eliminating impurity-driven capacity fade
• ~3.3 V average operating voltage vs. K⁺/K; ~93 mAh g⁻¹ accessible at C/20
• ~80% capacity retention after 300 cycles at 2C with >99% Coulombic efficiency
Supplied with Cert. of Analysis for immediate deployment in K-ion battery R&D.
Molecular FormulaFeKO8S2
Molecular Weight287.1 g/mol
CAS No.13718-65-5
Cat. No.B076350
⚠ Attention: For research use only. Not for human or veterinary use.
Iron Potassium Bis(sulphate) (CAS 13718-65-5): Definitive Procurement Evidence Guide for Yavapaiite-Type KFe(SO4)2
Iron potassium bis(sulphate), systematically designated iron(3+) potassium sulfate (1:1:2) with the empirical formula KFe(SO4)2 (CAS 13718-65-5, MW 287.07 g/mol), is the anhydrous double sulfate salt of ferric iron and potassium . It occurs naturally as the mineral yavapaiite and crystallizes in the monoclinic space group C2/m (Z = 2) with refined lattice constants a = 8.152–8.155 Å, b = 5.151–5.154 Å, c = 7.875–7.877 Å, and β = 94.80–94.85° [1][2]. The compound serves as the structural archetype for the eldfellite-group minerals and is the thermal decomposition product of potassium jarosite (KFe3(SO4)2(OH)6) above approximately 473 K [3]. Its well-defined crystallographic identity, high-temperature phase stability in the K2SO4–Fe2(SO4)3 binary system, and emerging function as a high-voltage Fe-based cathode for potassium-ion batteries distinguish this compound from both its hydrated alum congeners and its sodium or ammonium analogs.
Yavapaiite-type anhydrous double sulfate
Monoclinic C2/m crystal structure (Z = 2)
High-temperature phase in K₂SO₄–Fe₂(SO₄)₃ system
Fe-based K-ion battery cathode research
[1] National Bureau of Standards. Standard X-ray Diffraction Powder Patterns: Section 16—Data for 86 Substances. Potassium Iron Sulfate (Yavapaiite), KFe(SO4)2. Monoclinic, C2/m, a = 8.155(1) Å, b = 5.1539(6) Å, c = 7.877(1) Å, β = 94.85(1)°, density (calc.) 2.890 g/cm³. NBS Monograph 25, 1980. View Source
[2] Majzlan, J. et al. Thermochemistry of yavapaiite KFe(SO4)2: Formation and decomposition. Geochimica et Cosmochimica Acta, 2005. Unit cell: a = 8.152 ± 0.001 Å, b = 5.151 ± 0.001 Å, c = 7.875 ± 0.001 Å, β = 94.80°. ΔH°f = −2042.8 ± 6.2 kJ/mol. Decomposition starts ~500°C, final breakdown ~700°C. View Source
[3] Chio, C. H., Sharma, S. K. & Muenow, D. W. Raman spectroscopic investigation on Jarosite–Yavapaiite stability. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2010, 75(1), 162–171. doi:10.1016/j.saa.2009.10.006. View Source
Why Generic Iron Sulfate Substitution Fails: Procurement-Risk Factors for KFe(SO4)2
Iron potassium bis(sulphate) cannot be interchangeably substituted with generic ferric sulfate (Fe2(SO4)3), ammonium iron(III) sulfate (NH4Fe(SO4)2·12H2O), or even its sodium analog (NaFe(SO4)2, eldfellite) without incurring measurable performance penalties. In the anhydrous state, KFe(SO4)2 occupies a specific stability field in the K2SO4–Fe2(SO4)3 binary phase diagram: it decomposes peritectically below its melting point, with a eutectic temperature of 693°C versus K3Fe(SO4)3, whereas the latter melts congruently at 703°C [1]. In electrochemical energy storage, the potassium cation size directly governs both the operating voltage and the diffusion kinetics: KFe(SO4)2 delivers an average working voltage of ~3.3 V (vs. K⁺/K) with a theoretical capacity of 94 mAh g⁻¹, while the isostructural sodium analog NaFe(SO4)2 operates at a different voltage on Na⁺/Na and the sodium-intercalated variant Na0.97KFe(SO4)2 yields ~85 mAh g⁻¹ at C/10 with ~3.27 V (vs. Na⁺/Na) [2][3]. The hydrated dodecahydrate form KFe(SO4)2·12H2O melts at 33°C and is insoluble in ethanol, whereas NH4Fe(SO4)2·12H2O melts at 39–41°C with a water solubility of 1240 g/L [4][5]. These quantifiable divergences in thermal stability, electrochemical redox potential, alkali-ion diffusion, and solvent compatibility mean that procurement specifications cannot be met through simple in-class analog substitution without compromising the performance envelope of the intended application.
Na analog
Eldfellite (NaFe(SO₄)₂) may shift alkali-ion diffusion and operating voltage; ~12% smaller unit-cell volume alters intercalation behavior.
Hydrated form
KFe(SO₄)₂·12H₂O melts at 33°C and is insoluble in ethanol; thermal and solubility profiles differ from the anhydrous phase.
Other sulfates
Generic ferric sulfate or ammonium iron(III) sulfate lacks the yavapaiite structure and peritectic decomposition behavior.
[1] Rahmel, A. & Jäger, W. Untersuchungen über das System Kaliumsulfat–Eisen(III)-sulfat. Zeitschrift für anorganische und allgemeine Chemie, 1960, 303(1–2), 90–95. doi:10.1002/zaac.19603030112. K3Fe(SO4)3 schmilzt kongruent bei 703°C; KFe(SO4)2 zersetzt sich unterhalb des Schmelzpunktes; eutektische Temperatur zwischen K3Fe(SO4)3 und KFe(SO4)2 beträgt 693°C. View Source
[2] Ko, W., Park, T., Park, H., Lee, Y., Lee, K. E. & Kim, J. Na0.97KFe(SO4)2: an iron-based sulfate cathode material with outstanding cyclability and power capability for Na-ion batteries. Journal of Materials Chemistry A, 2018, 6, 17095–17100. doi:10.1039/C8TA05854G. Average redox potential ~3.27 V (vs. Na⁺/Na); capacity ~85 mAh g⁻¹ at C/10; ~53% capacity retention at 10C; ~99% retention over 200 cycles at 1C; volume change ~1.8%. View Source
[3] Park, H. et al. Unveiling yavapaiite-type KxFe(SO4)2 as a new Fe-based cathode with outstanding electrochemical performance for potassium-ion batteries. Nano Energy, 2019, 66, 104184. doi:10.1016/j.nanoen.2019.104184. Average voltage ~3.3 V (vs. K⁺/K); capacity ~93 mAh g⁻¹ at C/20 (theoretical 94 mAh g⁻¹); ~80% retention after 300 cycles at 2C; Coulombic efficiency >99%; volume change 1.83%. View Source
[4] Baidu Baike (科普中国). 硫酸铁钾 (Potassium ferric sulfate / Ferric potassium alum). KFe(SO4)2·12H2O, molecular weight 503.24, density 1.83 g/cm³, melting point 33°C, soluble in water, insoluble in ethanol. View Source
[5] Wikipedia. Ammonium iron(III) sulfate. NH4Fe(SO4)2·12H2O, density 1.71 g/cm³, melting point 39–41°C, water solubility 1240 g/L. View Source
KFe(SO4)2 Product-Specific Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons
Phase Stability in the K2SO4–Fe2(SO4)3 Binary System: KFe(SO4)2 vs. K3Fe(SO4)3
In the K2SO4–Fe2(SO4)3 binary system, two intermediate compounds are formed: K3Fe(SO4)3 and KFe(SO4)2. K3Fe(SO4)3 melts congruently at 703°C and undergoes a reversible phase transition at approximately 250°C. By contrast, KFe(SO4)2 decomposes below its melting point (peritectic decomposition), and the eutectic temperature between K3Fe(SO4)3 and KFe(SO4)2 is 693°C [1]. This peritectic decomposition behavior means that KFe(SO4)2 cannot be processed via simple melt-casting routes that are viable for K3Fe(SO4)3, which is a critical distinction for high-temperature synthesis and thermal processing applications.
Melting/decomposition behavior and eutectic temperature in the K2SO4–Fe2(SO4)3 system
Target Compound Data
KFe(SO4)2 decomposes below its melting point (peritectic); eutectic temperature with K3Fe(SO4)3 = 693°C
Comparator Or Baseline
K3Fe(SO4)3 melts congruently at 703°C; eutectic temperature with K2SO4 = 627°C
Quantified Difference
KFe(SO4)2 decomposes rather than melts; eutectic with K3Fe(SO4)3 is 693°C vs. K2SO4–K3Fe(SO4)3 eutectic at 627°C
Conditions
Thermal analysis and X-ray diffraction study of the K2SO4–Fe2(SO4)3 system (Rahmel & Jäger, 1960)
Why This Matters
Procurement of KFe(SO4)2 for high-temperature synthesis must account for its peritectic decomposition; selecting K3Fe(SO4)3 instead would allow congruent melting at 703°C, but at the cost of a different K:Fe stoichiometry and altered reactivity.
[1] Rahmel, A. & Jäger, W. Untersuchungen über das System Kaliumsulfat–Eisen(III)-sulfat. Zeitschrift für anorganische und allgemeine Chemie, 1960, 303(1–2), 90–95. doi:10.1002/zaac.19603030112. View Source
Electrochemical Cathode Performance of KFe(SO4)2 vs. Na0.97KFe(SO4)2 for Alkali-Ion Batteries
As a cathode for potassium-ion batteries (KIBs), phase-pure KFe(SO4)2 delivers a specific capacity of ~93 mAh g⁻¹ at C/20 with an average working voltage of ~3.3 V (vs. K⁺/K), approaching its theoretical capacity of 94 mAh g⁻¹, and retains ~80% of its initial capacity after 300 cycles at 2C with a Coulombic efficiency exceeding 99% [1]. In the sodium-ion battery context, the Na-intercalated variant Na0.97KFe(SO4)2 shows a lower average redox potential of ~3.27 V (vs. Na⁺/Na) and a capacity of ~85 mAh g⁻¹ at C/10, retaining ~99% capacity over 200 cycles at 1C [2]. The higher voltage of KFe(SO4)2 in KIBs is attributed to the Fe³⁺/Fe²⁺ redox couple operating within the inductive effect of the (SO4)²⁻ framework, which elevates the redox potential relative to Fe-based phosphate cathodes [1][2].
Cathode PerformanceCross-study
KFe(SO₄)₂~3.3 V vs. K⁺/K, ~93 mAh g⁻¹ (C/20)
Na₀.₉₇KFe(SO₄)₂~3.27 V vs. Na⁺/Na, ~85 mAh g⁻¹ (C/10)
Voltage and capacity profiles are not interchangeable
KFe(SO4)2: ~93 mAh g⁻¹ at C/20, ~3.3 V vs. K⁺/K, ~80% retention after 300 cycles at 2C, Coulombic efficiency >99%
Comparator Or Baseline
Na0.97KFe(SO4)2: ~85 mAh g⁻¹ at C/10, ~3.27 V vs. Na⁺/Na, ~99% retention after 200 cycles at 1C
Quantified Difference
KFe(SO4)2 operates at ~3.3 V (vs. K⁺/K); Na0.97KFe(SO4)2 operates at ~3.27 V (vs. Na⁺/Na) on a different reference electrode; KFe(SO4)2 achieves higher specific capacity (93 vs. 85 mAh g⁻¹) but at a slower rate (C/20 vs. C/10)
Conditions
KFe(SO4)2: half-cell vs. K⁺/K, C/20 rate (Nano Energy 2019). Na0.97KFe(SO4)2: half-cell vs. Na⁺/Na, C/10 rate (J. Mater. Chem. A 2018)
Why This Matters
The selection between KFe(SO4)2 and its sodium-intercalated derivative depends on the target battery chemistry: KFe(SO4)2 is the correct choice for K-ion full cells, while Na0.97KFe(SO4)2 is designed for Na-ion systems; their voltage, capacity, and rate performance profiles are not interchangeable.
[1] Park, H. et al. Unveiling yavapaiite-type KxFe(SO4)2 as a new Fe-based cathode with outstanding electrochemical performance for potassium-ion batteries. Nano Energy, 2019, 66, 104184. doi:10.1016/j.nanoen.2019.104184. View Source
[2] Ko, W., Park, T., Park, H., Lee, Y., Lee, K. E. & Kim, J. Na0.97KFe(SO4)2: an iron-based sulfate cathode material with outstanding cyclability and power capability for Na-ion batteries. Journal of Materials Chemistry A, 2018, 6, 17095–17100. doi:10.1039/C8TA05854G. View Source
Structural Integrity During Electrochemical Cycling: Volume Change of KFe(SO4)2 vs. LiFePO4
Operando synchrotron X-ray diffraction and X-ray absorption near-edge structure (XANES) analyses demonstrate that KFe(SO4)2 undergoes a fully reversible Fe³⁺/Fe²⁺ redox reaction during charge/discharge with a minimal unit-cell volume change of only 1.83% [1]. Similarly, Na0.97KFe(SO4)2 exhibits a negligible volume change of approximately 1.8% during Na⁺ (de)intercalation [2]. By comparison, the widely commercialized cathode LiFePO4 undergoes a larger volume change of approximately 6.8% between the lithiated (triphylite) and delithiated (heterosite) phases [3]. The exceptionally low volume change of KFe(SO4)2, approximately 3.7× smaller than that of LiFePO4, is a primary mechanistic origin of its superior long-term cycling stability.
LiFePO4: ~6.8% volume change between LiFePO4 (triphylite) and FePO4 (heterosite); Na0.97KFe(SO4)2: ~1.8% volume change
Quantified Difference
KFe(SO4)2 volume change (~1.83%) is approximately 3.7× smaller than LiFePO4 (~6.8%)
Conditions
KFe(SO4)2: K-ion half-cell, operando synchrotron XRD (Nano Energy 2019). LiFePO4: literature value for triphylite–heterosite transition. Na0.97KFe(SO4)2: Na-ion half-cell (J. Mater. Chem. A 2018)
Why This Matters
Minimal volume change during cycling directly translates to reduced mechanical stress, lower particle cracking, and superior long-term capacity retention—making KFe(SO4)2 a structurally resilient cathode candidate for applications requiring extended cycle life.
[1] Park, H. et al. Unveiling yavapaiite-type KxFe(SO4)2 as a new Fe-based cathode with outstanding electrochemical performance for potassium-ion batteries. Nano Energy, 2019, 66, 104184. doi:10.1016/j.nanoen.2019.104184. View Source
[2] Ko, W., Park, T., Park, H., Lee, Y., Lee, K. E. & Kim, J. Na0.97KFe(SO4)2: an iron-based sulfate cathode material with outstanding cyclability and power capability for Na-ion batteries. Journal of Materials Chemistry A, 2018, 6, 17095–17100. doi:10.1039/C8TA05854G. View Source
[3] Padhi, A. K., Nanjundaswamy, K. S. & Goodenough, J. B. Phospho-olivines as positive-electrode materials for rechargeable lithium batteries. Journal of the Electrochemical Society, 1997, 144(4), 1188–1194. Volume change ~6.8% for LiFePO4/FePO4. View Source
Electronic Band Gap of KFe(SO4)2 vs. LiFePO4 from First-Principles HSE06 Calculations
First-principles density functional theory calculations using the HSE06 hybrid functional reveal that KFe(SO4)2 possesses a wide electronic band gap of 5.146 eV, which is significantly larger than the 3.711 eV band gap of LiFePO4 computed at the same level of theory [1]. In the eldfellite-type AFe(SO4)2 series (A = Li, Na, K), the band gaps are 5.006 eV (LiFe(SO4)2), 4.996 eV (NaFe(SO4)2), and 5.146 eV (KFe(SO4)2), indicating that the potassium variant exhibits the largest band gap in the isostructural series [1]. The larger band gap suggests intrinsically lower electronic conductivity, which in practice necessitates conductive carbon coating or composite electrode engineering—a design consideration well-established for LiFePO4 but equally relevant for KFe(SO4)2 cathode optimization.
Band Gap (HSE06)Head-to-head
5.146 eV
Larger gap than LiFePO₄ (3.711 eV); informs conductive additive engineering
Chong et al., 2017
Band gapDFTElectronic structureHSE06 functionalCathode materials
Evidence Dimension
Electronic band gap (HSE06 hybrid functional)
Target Compound Data
KFe(SO4)2: 5.146 eV
Comparator Or Baseline
LiFePO4: 3.711 eV; LiFe(SO4)2: 5.006 eV; NaFe(SO4)2: 4.996 eV
Quantified Difference
KFe(SO4)2 band gap is 1.435 eV larger than LiFePO4 (5.146 vs. 3.711 eV); KFe(SO4)2 has the largest band gap among AFe(SO4)2 (A = Li, Na, K)
The wider band gap of KFe(SO4)2 dictates that electrode formulation strategies (e.g., carbon coating, nanosizing) are mandatory for practical rate capability; procurement specifications should anticipate the need for conductive additive engineering.
Band gapDFTElectronic structureHSE06 functionalCathode materials
[1] Chong, X. Y., Jiang, Y. H. & Feng, J. Mechanical properties, electronic structure and alkali-ion diffusion of Eldfellite-type AFe(SO4)2 (A = Li, Na, K) as potential cathode materials comparing with LiFePO4. Journal of Micromechanics and Molecular Physics, 2017, 2(1), 1750002. doi:10.1142/S2424913017500023. View Source
Thermal Conversion of Potassium Jarosite to Yavapaiite: Phase Boundary at 219°C vs. 473 K Decomposition Onset
Potassium jarosite (KFe3(SO4)2(OH)6) is the most stable member of the jarosite family, more stable than its sodium and ammonium congeners [1]. Under reduced atmospheric pressure (2.0 × 10⁻² Torr), jarosite converts to yavapaiite (KFe(SO4)2) at room temperature, as evidenced by the appearance of a characteristic Raman peak at 1032 cm⁻¹ [2]. Under thermal treatment, jarosite is stable up to approximately 400°C under vacuum, above which it undergoes phase transition to yavapaiite and hematite (Fe2O3) [3]. Thermodynamic calculations establish the equilibrium decomposition boundary for the reaction jarosite = yavapaiite + Fe2O3 + H2O at 219 ± 2°C at pH2O = 1 atm [4]. This well-defined conversion pathway makes KFe(SO4)2 both a product of and a reference phase for jarosite thermal processing.
Jarosite ConversionHead-to-head
219 ± 2°C (pH₂O = 1 atm)
Defines processing window for jarosite waste thermal treatment
Thermal stability and phase conversion temperature (jarosite → yavapaiite)
Target Compound Data
Jarosite-to-yavapaiite conversion: onset at 473 K (200°C) under reduced pressure; equilibrium phase boundary at 219 ± 2°C at pH2O = 1 atm; yavapaiite final decomposition at ~700°C
Comparator Or Baseline
Potassium jarosite: stable at 8–295 K at ambient pressure; sodium jarosite and ammonium jarosite are less stable; ammonium jarosite decomposes at lower temperatures
Quantified Difference
Potassium jarosite is the most stable alkali jarosite; its conversion to yavapaiite occurs at 219 ± 2°C; yavapaiite itself decomposes starting at ~500°C with final breakdown at ~700°C
Conditions
Raman spectroscopy (Chio et al., 2010); TEM (Zhao et al., 2020); thermodynamic calculations (Majzlan et al., 2005)
Why This Matters
For applications involving thermal processing of jarosite wastes (e.g., hydrometallurgy, acid mine drainage remediation), KFe(SO4)2 is the expected high-temperature product phase; its formation temperature and stability window define the processing conditions required.
[1] Dutrizac, J. E. Factors affecting alkali jarosite precipitation. Metallurgical Transactions B, 1983, 14B, 531–539. Potassium jarosite is the most stable alkali jarosite; stability falls systematically for lighter or heavier congeners. View Source
[2] Chio, C. H., Sharma, S. K. & Muenow, D. W. Raman spectroscopic investigation on Jarosite–Yavapaiite stability. Spectrochimica Acta Part A, 2010, 75(1), 162–171. Jarosite converts to yavapaiite at room temperature under reduced pressure; Raman peak at 1032 cm⁻¹. View Source
[3] Zhao, J. et al. Mechanisms and kinetics of argon diffusion in hypogene and supergene jarosites. Geochimica et Cosmochimica Acta, 2020. Jarosite stable under vacuum up to ~400°C, then transitions to yavapaiite + hematite. View Source
[4] Majzlan, J. et al. Thermochemistry of yavapaiite KFe(SO4)2: Formation and decomposition. Geochimica et Cosmochimica Acta, 2005. Equilibrium decomposition boundary at 219 ± 2°C (pH2O = 1 atm); ΔH°f = −2042.8 ± 6.2 kJ/mol. View Source
Crystallographic Identity and Unit-Cell Parameters of KFe(SO4)2 vs. Isostructural NaFe(SO4)2 (Eldfellite)
KFe(SO4)2 (yavapaiite) and NaFe(SO4)2 (eldfellite) are isostructural, both crystallizing in the monoclinic space group C2/m with Z = 2. However, the substitution of K⁺ (ionic radius ~1.51 Å in 8-coordination) by the smaller Na⁺ (ionic radius ~1.18 Å) produces measurable differences in unit-cell parameters: KFe(SO4)2 has a = 8.155 Å, b = 5.154 Å, c = 7.877 Å, β = 94.85°, and V = 329.9 ų [1], whereas NaFe(SO4)2 has a = 8.043 Å, b = 5.139 Å, c = 7.115 Å, β = 92.13°, and V = 293.9 ų [2]. The unit-cell volume of KFe(SO4)2 is approximately 12.2% larger than that of NaFe(SO4)2, reflecting the larger ionic radius of potassium. This structural expansion directly influences the alkali-ion diffusion pathways and the accessible interstitial sites for electrochemical intercalation [3].
Unit-cell parameters and volume (monoclinic C2/m, Z = 2)
Target Compound Data
KFe(SO4)2: a = 8.155 Å, b = 5.154 Å, c = 7.877 Å, β = 94.85°, V = 329.9 ų, density (calc.) = 2.890 g/cm³
Comparator Or Baseline
NaFe(SO4)2 (eldfellite): a = 8.043 Å, b = 5.139 Å, c = 7.115 Å, β = 92.13°, V = 293.9 ų, density (calc.) = 3.062 g/cm³
Quantified Difference
Δa = +0.112 Å (+1.4%), Δb = +0.015 Å (+0.3%), Δc = +0.762 Å (+10.7%), ΔV = +36.0 ų (+12.2%). Density of KFe(SO4)2 is 5.6% lower (2.890 vs. 3.062 g/cm³)
Conditions
KFe(SO4)2: NBS Standard XRD Pattern (Cu Kα, internal standard Si, 25°C). NaFe(SO4)2: single-crystal XRD, Mineralogical Magazine (2009)
Why This Matters
The ~12% larger unit-cell volume of KFe(SO4)2 directly affects alkali-ion storage capacity and diffusion kinetics; procurement of the correct isostructural variant is essential for crystallographically matched applications such as solid-state electrolyte interfaces or templated synthesis.
[1] National Bureau of Standards. Standard X-ray Diffraction Powder Patterns: Section 16. Potassium Iron Sulfate (Yavapaiite), KFe(SO4)2. Monoclinic, C2/m, a = 8.155(1) Å, b = 5.1539(6) Å, c = 7.877(1) Å, β = 94.85(1)°, V = 329.9 ų, density 2.890 g/cm³. NBS Monograph 25, 1980. View Source
[2] Balic Zunic, T., Garavelli, A., Acquafredda, P., Leonardsen, E. & Jakobsson, S. P. Eldfellite, NaFe(SO4)2, a new fumarolic mineral from Eldfell volcano, Iceland. Mineralogical Magazine, 2009, 73(1), 51–57. Monoclinic, C2/m, a = 8.043(4) Å, b = 5.139(2) Å, c = 7.115(4) Å, β = 92.13(2)°, V = 293.9(2) ų. View Source
[3] Materials Project. mp-20968: KFe(SO4)2 (monoclinic, C2/m, 12). Formation energy −2.156 eV/atom; energy above hull 0.000 eV; band gap 2.188 eV (GGA). View Source
KFe(SO4)2 Application Scenarios Mapped to Quantitative Differentiation Evidence
Potassium-Ion Battery Cathode Development Requiring High Voltage and Structural Stability
KFe(SO4)2 is the cathode material of choice for potassium-ion battery research where a high average operating voltage (~3.3 V vs. K⁺/K) and exceptional structural reversibility are required. With a unit-cell volume change of only ~1.83% during cycling—approximately 3.7× smaller than LiFePO4—KFe(SO4)2 delivers ~80% capacity retention after 300 cycles at 2C with >99% Coulombic efficiency [1]. Its theoretical capacity of 94 mAh g⁻¹ is nearly fully accessible at C/20 (~93 mAh g⁻¹), and the facile K⁺ diffusion within the yavapaiite structure, verified by bond-valence sum analysis and first-principles calculations, supports rate capability [1]. Researchers should specify phase-pure KFe(SO4)2 verified by Rietveld refinement of XRD data, as impurity phases compromise electrochemical performance.
Jarosite Waste Thermal Processing and Hydrometallurgical Iron Removal
In hydrometallurgical operations where jarosite precipitation is used for iron removal from processing solutions, potassium jarosite is the most thermodynamically stable alkali jarosite species [2]. Upon thermal treatment, jarosite converts to yavapaiite (KFe(SO4)2) and hematite at temperatures above ~400°C under vacuum, with an equilibrium phase boundary at 219 ± 2°C at pH2O = 1 atm [3][4]. Yavapaiite itself begins decomposition at ~500°C and undergoes final structural breakdown at ~700°C [3]. This defined thermal stability window makes KFe(SO4)2 the critical reference phase for designing thermal processing routes for jarosite residues, and its formation enthalpy (ΔH°f = −2042.8 ± 6.2 kJ/mol) provides the thermodynamic basis for process energy calculations [3].
Crystallographic Reference Standard for Eldfellite-Group Mineral Identification
KFe(SO4)2 (yavapaiite) serves as the structural archetype for the eldfellite group of anhydrous alkali-iron(III) sulfate minerals. The NBS-standardized X-ray diffraction powder pattern provides definitive d-spacings and relative intensities for phase identification, with a figure of merit F30 = 56.2 (0.017, 32) and a reference intensity ratio I/Icorundum = 0.99 [5]. The isostructural relationship with NaFe(SO4)2 (eldfellite) means that powder XRD can readily distinguish between the potassium and sodium variants based on the ~12% difference in unit-cell volume—KFe(SO4)2 at 329.9 ų versus NaFe(SO4)2 at 293.9 ų [5][6]. Procurement of KFe(SO4)2 with certified XRD pattern matching the NBS standard is essential for mineralogical reference collections and for calibrating quantitative phase analysis in sulfate-rich geological or metallurgical samples.
High-Temperature Materials Chemistry in the K2SO4–Fe2(SO4)3 System
For research involving molten sulfate corrosion, coal-fired boiler deposit chemistry, or high-temperature sulfate flux synthesis, KFe(SO4)2 occupies a specific peritectic phase field in the K2SO4–Fe2(SO4)3 binary system [7]. Unlike K3Fe(SO4)3, which melts congruently at 703°C and can be processed via melt-based routes, KFe(SO4)2 decomposes below its melting point and forms a eutectic with K3Fe(SO4)3 at 693°C [7]. This peritectic behavior dictates that solid-state or solution-based synthesis routes must be employed for phase-pure KFe(SO4)2, and any high-temperature application above ~500°C must account for the onset of thermal decomposition [3]. The compound's well-defined formation thermodynamics and phase relationships enable accurate prediction of its stability in multi-component sulfate systems.
Application
Selection Property
Validation Focus
K-ion battery cathode studies
Fe³⁺/Fe²⁺ redox activity in sulfate framework
Cycling stability and volume-change endpoints
Jarosite waste thermal processing research
Peritectic decomposition behavior
Phase conversion temperature window (jarosite → yavapaiite)
Eldfellite-group mineral identification
NBS-standardized XRD powder pattern
Unit-cell volume vs. Na analog (eldfellite)
High-temperature sulfate chemistry
K₂SO₄–Fe₂(SO₄)₃ phase diagram position
Peritectic vs. congruent melting behavior
[1] Park, H. et al. Unveiling yavapaiite-type KxFe(SO4)2 as a new Fe-based cathode with outstanding electrochemical performance for potassium-ion batteries. Nano Energy, 2019, 66, 104184. doi:10.1016/j.nanoen.2019.104184. View Source
[2] Dutrizac, J. E. Factors affecting alkali jarosite precipitation. Metallurgical Transactions B, 1983, 14B, 531–539. View Source
[3] Majzlan, J. et al. Thermochemistry of yavapaiite KFe(SO4)2: Formation and decomposition. Geochimica et Cosmochimica Acta, 2005. ΔH°f = −2042.8 ± 6.2 kJ/mol; decomposition onset ~500°C, final breakdown ~700°C; equilibrium boundary jarosite = yavapaiite + Fe2O3 + H2O at 219 ± 2°C. View Source
[4] Zhao, J. et al. Mechanisms and kinetics of argon diffusion in hypogene and supergene jarosites. Geochimica et Cosmochimica Acta, 2020, 280, 263–280. View Source
[5] National Bureau of Standards. Standard X-ray Diffraction Powder Patterns: Section 16. Potassium Iron Sulfate (Yavapaiite), KFe(SO4)2. NBS Monograph 25, 1980. View Source
[6] Balic Zunic, T. et al. Eldfellite, NaFe(SO4)2, a new fumarolic mineral from Eldfell volcano, Iceland. Mineralogical Magazine, 2009, 73(1), 51–57. V = 293.9(2) ų. View Source
[7] Rahmel, A. & Jäger, W. Untersuchungen über das System Kaliumsulfat–Eisen(III)-sulfat. Zeitschrift für anorganische und allgemeine Chemie, 1960, 303(1–2), 90–95. doi:10.1002/zaac.19603030112. View Source
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